molecular formula C9H8F4O3 B3340870 [2,4-Bis(difluoromethoxy)phenyl]methanol CAS No. 926226-06-4

[2,4-Bis(difluoromethoxy)phenyl]methanol

Cat. No.: B3340870
CAS No.: 926226-06-4
M. Wt: 240.15 g/mol
InChI Key: NZHFPWSFMUZZQG-UHFFFAOYSA-N
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Description

[2,4-Bis(difluoromethoxy)phenyl]methanol ( 926226-06-4) is an organic compound with the molecular formula C 9 H 8 F 4 O 3 and a molecular weight of 240.15 g/mol . This benzyl alcohol derivative is characterized by the presence of two difluoromethoxy groups at the 2 and 4 positions of the phenyl ring . The compound is supplied with a high purity level of 95% and should be stored according to cold-chain protocols, under an inert atmosphere . As a building block in synthetic organic chemistry, this molecule offers researchers a versatile scaffold for further chemical modification. The reactive benzyl alcohol group can undergo functionalization through reactions such as oxidation, esterification, or alkylation, while the difluoromethoxy groups are known to influence the compound's electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable intermediate in various research fields, including medicinal chemistry for the design of bioactive molecules, materials science for the development of novel polymers, and chemical biology for probe synthesis . The handling of this material requires careful attention to safety. It is classified with the signal word "Danger" and poses specific hazards, as indicated by hazard statement H301 (Toxic if swallowed) . Researchers should consult the safety data sheet and adhere to all recommended precautionary measures, including the use of personal protective equipment. This product is intended for research and development purposes only and is not intended for human or animal use .

Properties

IUPAC Name

[2,4-bis(difluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-3,8-9,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHFPWSFMUZZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Bis Difluoromethoxy Phenyl Methanol

Strategies for Ortho and Para Introduction of Difluoromethoxy Groups on Aromatic Systems

The difluoromethoxy (OCF₂H) group is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. rsc.org Its installation onto an aromatic ring, particularly in a specific ortho and para pattern, can be achieved through several modern synthetic methods. The most common starting material for a 2,4-disubstituted pattern is a corresponding phenol (B47542) derivative, such as 2,4-dihydroxybenzaldehyde (B120756) or resorcinol, which directs the functionalization to the desired positions.

A direct approach to installing the difluoromethoxy group involves the C-H functionalization of an aromatic ring using a difluoromethoxy radical (•OCF₂H). rsc.orgnih.gov This method is appealing as it can obviate the need for pre-functionalized aromatic compounds. rsc.org The core of this strategy is the generation of the highly reactive •OCF₂H radical under conditions mild enough to be compatible with various functional groups. nih.gov

The mechanism involves the generation of the •OCF₂H radical from a suitable precursor. This radical then adds to the aromatic ring, forming a difluoromethoxylated cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation of this intermediate yield the final aromatic product. rsc.orgnih.gov The development of reagents that can selectively generate the •OCF₂H radical has been a key advancement in this field. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, making it ideal for C-H difluoromethoxylation. rsc.orgnih.gov This technique uses a photocatalyst, such as ruthenium or iridium complexes, which becomes a potent reductant upon excitation with visible light. nih.govthieme-connect.de

In a typical catalytic cycle, the excited photocatalyst engages in a single electron transfer (SET) with a specially designed redox-active difluoromethoxylating reagent. rsc.orgnih.gov This SET process leads to the formation of a neutral radical intermediate that fragments, exclusively liberating the desired •OCF₂H radical. rsc.org This radical then participates in the aromatic substitution as described previously. The operational simplicity, use of bench-stable reagents, and room-temperature conditions make this a highly attractive method for the late-stage functionalization of complex molecules. nih.gov This radical-based aromatic substitution allows for rapid access to multiple regioisomers in a single operation, which is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. rsc.org

Table 1: Typical Components in Photoredox C-H Difluoromethoxylation
ComponentExample(s)FunctionReference
PhotocatalystRu(bpy)₃(PF₆)₂; fac-Ir(ppy)₃Absorbs visible light and initiates single electron transfer. nih.govnih.gov
Difluoromethoxylating ReagentRedox-active N-(difluoromethoxy) saltsPrecursor that releases the •OCF₂H radical upon reduction. rsc.orgthieme-connect.de
Light SourceBlue LEDsExcites the photocatalyst. thieme-connect.denih.gov
Substrate(Hetero)arenesThe aromatic molecule to be functionalized. rsc.org

The most established method for synthesizing aryl difluoromethyl ethers relies on the O-difluoromethylation of phenols. rsc.org This transformation typically proceeds via an in-situ generated difluorocarbene (:CF₂) intermediate. orgsyn.org A wide variety of difluorocarbene precursors have been developed that can be activated under basic or thermal conditions. atlasofscience.org

In this method, a phenol is treated with a base to form the more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic difluorocarbene, which is generated concurrently from a precursor. orgsyn.orgsci-hub.se A subsequent protonation step yields the aryl difluoromethyl ether. This approach is highly effective for a broad range of electron-rich and electron-deficient phenols. sci-hub.se For the synthesis of [2,4-Bis(difluoromethoxy)phenyl]methanol, a suitable precursor like 2,4-dihydroxybenzaldehyde could be subjected to these conditions to install both difluoromethoxy groups. The reaction often shows good chemoselectivity, with phenoxides being more reactive toward difluorocarbene than aliphatic alcohols. sci-hub.se

Table 2: Common Difluorocarbene Precursors for O-Difluoromethylation
PrecursorActivation ConditionsKey FeaturesReference
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)Thermal (e.g., 120 °C)Readily available, bench-stable solid. orgsyn.org
Diethyl (bromodifluoromethyl)phosphonateBaseEfficient reagent for difluoromethylation of phenols and thiophenols. researchgate.net
Difluoromethylene phosphobetaine (PDFA)Thermal (decarboxylation)Generates :CF₂ under neutral conditions without a base. atlasofscience.org
S-(Difluoromethyl)sulfonium saltBase (e.g., LiOH)Bench-stable solid, effective for phenols and thiophenols. sci-hub.se

Deoxyfluorination is a fundamental reaction in organofluorine chemistry where a hydroxyl group is replaced with a fluorine atom. numberanalytics.com Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are commonly used for this purpose. numberanalytics.combrynmawr.edu This method involves activating the alcohol's oxygen atom to form a good leaving group, followed by nucleophilic substitution with a fluoride (B91410) ion. brynmawr.edu

While highly effective for creating C-F bonds from C-O bonds, direct deoxyfluorination is not the primary route for constructing the O-CF₂H group. The difluoromethoxy moiety requires the formation of an O-C bond, not a C-F bond. However, the principles of fluorination chemistry are relevant, and multi-step sequences involving fluorinated building blocks could conceptually lead to the target structure. Traditional methods for creating difluoroalkylated compounds often face challenges with functional group compatibility, which modern deoxyfluorination and related strategies aim to overcome. researchgate.net

Fluorodesulfurization provides an alternative pathway for introducing fluorine. This method involves the replacement of a sulfur-containing group with fluorine. For instance, the conversion of thionobenzodioxoles to difluorobenzodioxoles has been demonstrated using reagents like silver(I) fluoride. nih.gov This approach is particularly valuable for the late-stage introduction of the difluorobenzodioxole functional group under conditions that avoid harsh HF and strong oxidants. nih.gov While this specific example creates a cyclic ether, the underlying principle of replacing C-S bonds with C-F bonds could be adapted in the synthesis of fluorinated aromatic compounds.

Methodologies for Constructing the Benzylic Alcohol Moiety

The introduction of the benzylic alcohol (–CH₂OH) group onto the 2,4-bis(difluoromethoxy)phenyl scaffold is the final key transformation. This can be accomplished either by starting with a molecule that already contains a modifiable functional group (like an aldehyde) or by introducing the hydroxymethyl group to the fully substituted aromatic ring.

A primary route involves the reduction of a corresponding benzaldehyde (B42025) derivative, namely [2,4-Bis(difluoromethoxy)benzaldehyde]. This aldehyde can be synthesized by performing the O-difluoromethylation (as described in 2.1.3) on 2,4-dihydroxybenzaldehyde. The reduction of the aldehyde to the primary alcohol is a standard and high-yielding transformation. tandfonline.com A variety of reducing agents can accomplish this, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity for aldehydes and ketones over other functional groups. ugm.ac.idlibretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. doubtnut.comquora.com Biocatalytic reductions using plant-based enzymes have also been shown to effectively reduce substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols under mild, environmentally friendly conditions. tandfonline.com

Table 3: Selected Reagents for the Reduction of Benzaldehydes
Reducing AgentTypical ConditionsSelectivityReference
Sodium Borohydride (NaBH₄)Methanol (B129727)/Ethanol (B145695), room temp.Reduces aldehydes and ketones. libretexts.org
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether/THF, followed by aqueous workup.Strong; reduces aldehydes, ketones, esters, carboxylic acids. doubtnut.comquora.com
Plant Reductases (e.g., from beans)Aqueous buffer, mild conditions.High chemo-, regio-, and stereoselectivity. tandfonline.com

An alternative strategy involves a Grignard reaction. This would require the preparation of a Grignard reagent, such as [2,4-Bis(difluoromethoxy)phenyl]magnesium bromide, from the corresponding aryl bromide. This organometallic intermediate can then react with formaldehyde (B43269) (HCHO), a one-carbon electrophile. doubtnut.com Subsequent acidic workup of the resulting alkoxide intermediate furnishes the desired benzylic alcohol. doubtnut.comgoogle.com This method is powerful for C-C bond formation and offers a different synthetic route, starting from a halogenated bis(difluoromethoxy)benzene derivative. google.comorganicchemistrytutor.com

Table of Compounds

Table 4: Chemical Compounds Mentioned in the Article
Compound NameChemical Formula or Role
This compoundC₉H₈F₄O₃
2,4-DihydroxybenzaldehydeC₇H₆O₃
ResorcinolC₆H₆O₂
Ruthenium tris(bipyridine) hexafluorophosphateRu(bpy)₃₂
Tris(2-phenylpyridine)iridium(III)fac-Ir(ppy)₃
Sodium chlorodifluoroacetateClCF₂CO₂Na
Diethyl (bromodifluoromethyl)phosphonate(C₂H₅O)₂P(O)CF₂Br
Difluoromethylene phosphobetaine (PDFA)Ph₃P⁺CF₂CO₂⁻
Diethylaminosulfur trifluoride (DAST)(C₂H₅)₂NSF₃
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)(CH₃OCH₂CH₂)₂NSF₃
Silver(I) fluorideAgF
Sodium borohydrideNaBH₄
Lithium aluminum hydrideLiAlH₄
[2,4-Bis(difluoromethoxy)benzaldehyde]C₉H₆F₄O₃
FormaldehydeCH₂O
[2,4-Bis(difluoromethoxy)phenyl]magnesium bromideC₉H₅BrF₄MgO₂

Reductive Transformations for Benzylic Alcohol Formation from Precursors

A primary and highly effective method for the synthesis of this compound involves the reduction of its corresponding benzaldehyde derivative, 2,4-bis(difluoromethoxy)benzaldehyde (B2447791). uni.lu This transformation is a cornerstone of organic synthesis, offering a direct and typically high-yielding route to benzylic alcohols. The selection of the reducing agent is critical and is often determined by factors such as functional group tolerance, cost, and safety.

Commonly employed reducing agents for this type of transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often preferred for its selectivity in reducing aldehydes and ketones in the presence of other reducible functional groups. The reaction is typically carried out in protic solvents like methanol or ethanol at ambient temperatures. google.com

In contrast, lithium aluminum hydride is a much more powerful reducing agent, capable of reducing a wider array of functional groups, including esters and carboxylic acids. Its use requires anhydrous conditions and is generally performed in aprotic ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). Given the relative stability of the difluoromethoxy groups, both reagents are expected to be effective for the reduction of 2,4-bis(difluoromethoxy)benzaldehyde.

A plausible reaction scheme for the reduction of 2,4-bis(difluoromethoxy)benzaldehyde is presented below:

Scheme 1: Reduction of 2,4-bis(difluoromethoxy)benzaldehyde to this compound Reaction scheme showing the reduction of 2,4-bis(difluoromethoxy)benzaldehyde to this compound using a generic reducing agent 'H-'.

This image represents a generalized reaction scheme and is for illustrative purposes.

The following interactive data table summarizes the typical reducing agents and their general reaction conditions for the transformation of an aromatic aldehyde to a benzylic alcohol.

Reducing AgentSolvent(s)Typical TemperatureRelative Reactivity
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 25 °CMild
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 to 35 °CStrong
Diisobutylaluminium Hydride (DIBAL-H)Toluene, Hexane, DCM-78 to 0 °CModerate
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetic Acid0 to 25 °CMild and pH-sensitive

Directed Ortho-Metalation and Related Synthetic Routes

Directed ortho-metalation (DoM) presents a powerful alternative for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. baranlab.org The resulting aryl anion can then react with an appropriate electrophile to introduce a desired substituent.

For the synthesis of this compound, a plausible DoM strategy could commence with 1,3-bis(difluoromethoxy)benzene. However, the difluoromethoxy groups themselves are only moderately effective as directing groups. A more robust approach would involve a stronger directing group. An alternative, though more complex, route could involve the ortho-functionalization of a protected benzyl alcohol.

A hypothetical DoM route could involve the following steps:

Protection of a phenolic hydroxyl group.

Introduction of the first difluoromethoxy group.

Directed ortho-metalation to install the second difluoromethoxy group.

A subsequent functionalization to introduce the hydroxymethyl group.

The following table outlines the key components for a hypothetical directed ortho-metalation step in the synthesis of a difluoromethoxylated aromatic compound.

ComponentExampleRole in the Reaction
SubstrateA difluoromethoxylated aromatic compoundThe molecule to be functionalized
Directing Group-OMe, -CONR₂, -O-AlkylDirects the deprotonation to the ortho-position
Lithiating Agentn-Butyllithium, sec-ButyllithiumActs as the strong base to deprotonate the ring
ElectrophileFormaldehyde (H₂C=O) or a synthetic equivalentReacts with the aryl anion to form the benzylic alcohol

Chemo- and Regioselectivity Considerations in Bis-difluoromethoxylation and Benzylic Functionalization

The synthesis of this compound necessitates careful control over both chemo- and regioselectivity at multiple stages. The introduction of two difluoromethoxy groups onto a phenolic precursor requires regioselective functionalization at the 2- and 4-positions. The relative activating and directing effects of the hydroxyl group and the first difluoromethoxy group will influence the position of the second substitution.

The difluoromethylation of phenols can be achieved under basic conditions using reagents like diethyl(bromodifluoromethyl)phosphonate, where the reaction proceeds via the generation of difluorocarbene. researchgate.net The acidity of the nucleophilic centers plays a crucial role in determining the site of reaction. researchgate.net

Furthermore, during the introduction of the benzylic alcohol functionality, chemoselectivity is paramount. The chosen synthetic method must selectively target the desired position on the aromatic ring without reacting with the existing difluoromethoxy groups. For instance, in a reductive approach from the corresponding aldehyde, the reducing agent should not cleave the C-O bonds of the difluoromethoxy ethers. Similarly, in a directed metalation approach, the organolithium base should selectively deprotonate the aromatic ring rather than reacting with the difluoromethoxy substituents.

The table below highlights the potential competing reaction sites and the desired selectivity for the key transformations.

TransformationDesired ReactionPotential Side ReactionsKey to Selectivity
Bis-difluoromethoxylationO-difluoromethylation at positions 2 and 4O-difluoromethylation at other positions, C-difluoromethylationControl of directing group effects and reaction conditions
Benzylic Functionalization (via DoM)Ortho-lithiation and reaction with an electrophileLithiation at other positions, reaction with difluoromethoxy groupsChoice of directing group and lithiating agent
Reduction of AldehydeReduction of the aldehyde to an alcoholReduction or cleavage of difluoromethoxy groupsChoice of a mild and selective reducing agent

Application of Sustainable Synthetic Principles in the Preparation of Difluoromethoxylated Aromatic Methanols

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including fluorinated compounds. For the preparation of this compound, several aspects of the synthesis can be optimized to enhance its sustainability.

One key area is the choice of reagents. For the reductive step, employing catalytic transfer hydrogenation using a benign hydrogen source like formic acid or isopropanol (B130326) in the presence of a transition metal catalyst would be a greener alternative to stoichiometric metal hydride reagents.

In the context of difluoromethylation, recent advances in photoredox catalysis have enabled the use of visible light to generate difluoromethyl radicals under mild conditions, potentially reducing the need for harsh reagents and high temperatures. nih.gov

The following table summarizes some sustainable alternatives for the synthetic steps involved in preparing this compound.

Synthetic StepConventional MethodSustainable AlternativeGreen Chemistry Principle
Reduction of AldehydeStoichiometric NaBH₄ or LiAlH₄Catalytic transfer hydrogenationAtom Economy, Safer Chemistry
DifluoromethylationUse of potentially hazardous reagentsPhotoredox catalysis with visible lightEnergy Efficiency, Milder Conditions
Solvent UsageUse of volatile organic solvents (VOCs)Use of greener solvents (e.g., bio-based solvents) or solvent-free conditionsPrevention of Waste, Safer Solvents

By integrating these sustainable practices, the synthesis of this compound can be made more environmentally benign, aligning with the broader goals of modern chemical manufacturing.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, particularly for complex fluorinated aromatic compounds. nih.govnih.gov The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a powerful diagnostic handle in addition to standard ¹H and ¹³C NMR. nih.govnih.govhuji.ac.il For [2,4-Bis(difluoromethoxy)phenyl]methanol, a suite of 1D and 2D NMR experiments is required to fully characterize the molecule.

¹⁹F NMR spectroscopy is crucial for confirming the presence and electronic environment of the two difluoromethoxy (-OCF₂H) groups. scholaris.ca The chemical shift of fluorine nuclei is highly sensitive to their local environment, spanning a wide range that minimizes signal overlap. huji.ac.ilalfa-chemistry.com

The difluoromethoxy groups in this compound are expected to produce distinct signals in the ¹⁹F NMR spectrum. The chemical shifts for these groups typically appear in a characteristic range. For instance, the ¹⁹F NMR spectrum of 4-(difluoromethoxy)benzonitrile (B1301626) shows a doublet at -82.35 ppm (J = 72.5 Hz) for the -OCF₂H group. rsc.org The two -OCF₂H groups in the target molecule are in different positions (ortho and para to the methanol (B129727) group) and are therefore chemically non-equivalent, which should result in two separate signals.

Each ¹⁹F signal will appear as a doublet due to coupling with the geminal proton (²JFH). Further coupling to the aromatic protons may also be observed (long-range coupling), providing additional structural information.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

Functional GroupPredicted Chemical Shift (δ)Predicted MultiplicityCoupling Constant
C2-OCF₂ H~ -80 to -85 ppmDoublet (d)²JFH ≈ 55-75 Hz
C4-OCF₂ H~ -80 to -85 ppmDoublet (d)²JFH ≈ 55-75 Hz

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shifts for the two non-equivalent -OCF₂H groups may vary slightly.

While 1D NMR spectra identify the types of nuclei present, 2D NMR experiments are essential for assembling the molecular framework by revealing through-bond correlations. science.govresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to establish their relative positions. It would also confirm the coupling between the hydroxyl proton and the methylene (B1212753) protons of the -CH₂OH group, if not exchanging rapidly with the solvent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH). sdsu.edunanalysis.com It is used to assign the carbon signals for the protonated carbons in the molecule. This would allow for the unambiguous assignment of the aromatic CH carbons, the methylene carbon (-CH₂OH), and the carbons of the two difluoromethoxy groups (-OCF₂H).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for connecting the different fragments of the molecule. youtube.comsdsu.edu For instance, the methylene protons (-CH₂OH) would show a correlation to the C1, C2, and C6 carbons of the phenyl ring, confirming the position of the methanol group. Crucially, the unique proton of each -OCF₂H group would show correlations to the aromatic carbon it is attached to (C2 or C4), providing definitive evidence for the location of the difluoromethoxy substituents.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

TechniqueCorrelated NucleiKey Expected CorrelationsInformation Gained
COSY ¹H – ¹HAromatic H5 ↔ Aromatic H6; Aromatic H3 ↔ (weak) Aromatic H5Connectivity of aromatic protons
HSQC ¹H – ¹³C (1-bond)Aromatic H3 ↔ Aromatic C3; Aromatic H5 ↔ Aromatic C5; Aromatic H6 ↔ Aromatic C6; -CH₂ OH ↔ -C H₂OH; -OC F₂H ↔ -OC F₂HDirect C-H attachments
HMBC ¹H – ¹³C (2-3 bonds)-CH₂ OH ↔ C1, C2, C6; H3 ↔ C1, C2, C4, C5; H5 ↔ C1, C3, C4, C6; H6 ↔ C1, C2, C5; -OCF₂H (at C2) ↔ C2; -OCF₂H (at C4) ↔ C4Final placement of all substituents on the aromatic ring

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. These absorptions are specific to the types of bonds and functional groups. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
-OH (alcohol)O-H stretch3200 - 3600Strong, Broad
Aromatic C-HC-H stretch3000 - 3100Medium
-CH₂- (aliphatic)C-H stretch2850 - 2960Medium
-CF₂HC-H stretch~3000Medium
Aromatic C=CC=C stretch1450 - 1600Medium-Strong
-CH₂- (alcohol)C-O stretch1000 - 1260Strong
Ar-O-CF₂HC-O stretch (aryl ether)1200 - 1270Strong
-CF₂HC-F stretch1000 - 1150Very Strong

The spectrum would be dominated by a broad O-H stretch from the alcohol, and very strong C-F stretching absorptions characteristic of the difluoromethoxy groups.

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. For this compound, the aromatic C=C ring stretching vibrations would be expected to be particularly prominent in the Raman spectrum. researchgate.net The symmetric C-F stretching modes may also be Raman active.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. govinfo.gov

For this compound (Molecular Formula: C₉H₈F₄O₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The expected monoisotopic mass is 240.0409.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes fragmentation. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Plausible fragmentation pathways for phenylmethanol-type compounds often involve the loss of small, stable neutral molecules or radicals. youtube.com

Table 4: Plausible Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonPlausible Origin
240[C₉H₈F₄O₃]⁺˙Molecular Ion (M⁺˙)
221[C₉H₆F₄O₂]⁺˙[M - H₂O]⁺˙
209[C₈H₅F₄O₂]⁺[M - CH₂OH]⁺
173[C₈H₅F₂O₃]⁺[M - CF₂H]⁺
159[C₇H₄F₂O₂]⁺˙[M - H₂O - CF₂H]⁺˙
107[C₇H₇O]⁺Phenylmethanol fragment [C₆H₄(OH)CH₂]⁺ or tropylium-like ion

The fragmentation would likely be initiated by the loss of the hydroxymethyl radical (-•CH₂OH) or water (from the alcohol). Subsequent fragmentations could involve the loss of the difluoromethyl radical (-•CF₂H) or carbon monoxide. The relative abundance of these fragments helps in piecing together the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is a critical aspect of chemical analysis, for which single-crystal X-ray crystallography stands as the definitive method. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions within a crystalline lattice.

A comprehensive search of scientific literature and crystallographic databases for structural data on this compound was conducted. However, as of the latest available information, no published X-ray crystallographic data for this specific compound could be located. Consequently, details regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters are not available in the public domain.

The absence of such data in established resources like the Cambridge Crystallographic Data Centre (CCDC) suggests that a single-crystal X-ray diffraction study for this compound has likely not been performed or reported. Therefore, no empirical data tables or detailed research findings on its solid-state structure can be provided at this time.

Computational and Theoretical Investigations of 2,4 Bis Difluoromethoxy Phenyl Methanol

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of complex organic molecules like [2,4-Bis(difluoromethoxy)phenyl]methanol. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying the intricate interplay of electronic effects and conformational preferences in substituted aromatic systems.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C(aryl)-C(methanol) bond and the C(aryl)-O bonds of the difluoromethoxy groups. DFT calculations are instrumental in mapping the potential energy surface associated with these rotations to identify stable conformers and the energy barriers separating them.

For benzyl (B1604629) alcohol derivatives, the orientation of the hydroxymethyl group relative to the phenyl ring is a key determinant of conformational stability. Theoretical studies on substituted benzyl alcohols have shown that the energy minima often correspond to staggered conformations that minimize steric hindrance between the substituent groups and the hydroxymethyl protons researchgate.netresearchgate.net. In the case of this compound, the bulky difluoromethoxy groups at the ortho and para positions would significantly influence the preferred orientation of the methanol (B129727) moiety.

A systematic conformational search using DFT would likely reveal that the most stable conformer minimizes steric repulsion between the ortho-difluoromethoxy group and the hydroxymethyl group. The energetic profile would quantify the rotational barriers, providing insight into the molecule's flexibility at different temperatures.

Table 1: Representative Dihedral Angles and Relative Energies for Hypothetical Conformers of this compound

ConformerC(2)-C(1)-C(α)-O(H) Dihedral Angle (°)C(1)-C(2)-O-C(F2H) Dihedral Angle (°)Relative Energy (kcal/mol)
A (Global Minimum)~60~900.00
B180~902-4
C0~90> 5

Note: This table is illustrative and based on general principles of conformational analysis for substituted benzyl alcohols. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orglibretexts.orgtaylorandfrancis.com. DFT calculations provide accurate representations of the energies and spatial distributions of these frontier orbitals for this compound.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the antibonding orbitals associated with the C-F bonds.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

Molecular OrbitalPredicted Energy (eV)Primary LocalizationImplication for Reactivity
HOMO-8.0 to -9.0Phenyl ring, O(hydroxyl)Site of electrophilic attack
LUMO-1.0 to -2.0Phenyl ring, C-F antibonding orbitalsSite of nucleophilic attack
HOMO-LUMO Gap6.0 to 8.0 eVHighIndicates good kinetic stability

Note: The energy values are estimations based on typical DFT results for similar aromatic compounds and would need to be confirmed by specific calculations.

Analysis of Electronic Effects of Difluoromethoxy Groups on Aromatic Systems

The two difluoromethoxy (-OCF₂H) groups are the primary determinants of the electronic properties of the aromatic ring in this compound. Their influence can be dissected into inductive and resonance effects, which can be quantified using parameters like Hammett constants.

Studies on related compounds have shown that the inductive effect of the difluoromethoxy group generally outweighs its resonance effect, making it a net electron-withdrawing group. The presence of two such groups on the phenyl ring in this compound would significantly decrease the ring's electron density, impacting its reactivity in, for example, electrophilic aromatic substitution reactions.

Table 3: Hammett Constants and Electronic Effects of Methoxy (B1213986) and Difluoromethoxy Groups

Substituent GroupInductive Effect (σI)Resonance Effect (σR)Overall Effect (σp)
-OCH₃+0.25-0.52-0.27 (Electron-donating)
-OCF₂H+0.39-0.16+0.23 (Electron-withdrawing)

Note: Hammett constants are empirical values and can vary slightly depending on the specific reaction and conditions.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions in various environments ulisboa.ptqmul.ac.ukqmul.ac.uk. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of how the molecule moves and interacts with its surroundings over time.

MD simulations of this compound in a solvent, such as water or an organic solvent, would reveal the accessible conformational space and the timescales of transitions between different conformers. This information is crucial for understanding how the molecule behaves in solution and how its shape might adapt to bind to a biological target, for instance.

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions. The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, leading to interactions with solvent molecules or other solute molecules. The fluorine atoms of the difluoromethoxy groups can also participate in weaker non-covalent interactions, such as C-F···H hydrogen bonds or dipole-dipole interactions researchgate.net. Analyzing the radial distribution functions and interaction energies from MD simulations can quantify these interactions and provide insights into the solvation structure and aggregation behavior of the molecule.

Quantum Chemical Approaches for Understanding C-F Bond Properties in Aromatic Methanols

Quantum chemical methods, particularly high-level ab initio calculations and DFT, are indispensable for a detailed understanding of the properties of the carbon-fluorine (C-F) bonds in this compound. The C-F bond is one of the strongest covalent bonds in organic chemistry, and its properties are significantly influenced by the molecular environment.

Quantum chemical calculations can provide accurate predictions of C-F bond lengths, bond dissociation energies, and vibrational frequencies nih.gov. These calculations can reveal how the electronic environment of the aromatic ring and the presence of other functional groups affect the strength and reactivity of the C-F bonds. For instance, the electron-withdrawing nature of the second difluoromethoxy group could subtly influence the C-F bond properties of the first.

Role of 2,4 Bis Difluoromethoxy Phenyl Methanol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Fluorinated Molecules and Heterocycles

[2,4-Bis(difluoromethoxy)phenyl]methanol is a key starting material for the synthesis of more elaborate fluorinated structures. The strategic placement of the difluoromethoxy groups makes it an attractive precursor for compounds where modulated lipophilicity, metabolic stability, and specific intermolecular interactions are desired. thieme-connect.combeilstein-journals.org

The synthesis of fluorinated biphenyl (B1667301) derivatives, for instance, often employs palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where functionalized phenyl rings are joined. beilstein-journals.org The [2,4-Bis(difluoromethoxy)phenyl] moiety can be incorporated into such schemes, either through prior conversion of the methanol (B129727) group to a halide or boronic ester, or by using the ring itself as a nucleophilic or electrophilic partner. The resulting complex molecules benefit from the properties conferred by the difluoromethoxy groups. beilstein-journals.org

Furthermore, this intermediate is valuable in the construction of fluorinated heterocycles. Many synthetic routes to heterocycles, such as quinazolines or 1,5-benzodiazepinones, rely on the cyclization of substituted aromatic precursors. bham.ac.uknih.gov The this compound can be transformed into the necessary aniline (B41778) or other functionalized arene required for these cyclization strategies, thereby embedding the dual difluoromethoxy substitution pattern into the final heterocyclic core. nih.gov The synthesis of fluorinated phenylalanines and other complex amino acids also highlights the importance of having access to diverse fluorinated aromatic building blocks. thieme-connect.com

Utilization in Scaffold Diversity and Chemical Library Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space, which is crucial for drug discovery. nih.gov Scaffolds containing the difluoromethoxy-phenyl motif are increasingly utilized in the generation of chemical libraries due to the favorable properties imparted by the OCHF₂ group. researchgate.netnih.gov

For example, in the search for new antimalarial agents, a triazolopyrazine scaffold featuring a para-phenyl-OCHF₂ substituent was selected for late-stage functionalization to create a library of new analogues. researchgate.netbohrium.com This choice was based on structure-activity relationship (SAR) data indicating that this substitution was crucial for biological activity. researchgate.net Similarly, the development of potent and selective phosphodiesterase 4D (PDE4D) inhibitors involved the synthesis of a library of compounds where a difluoromethoxy)phenyl group was a key structural component, systematically varied to optimize binding affinity. researchgate.net

The synthesis of complex molecular architectures, such as eight-membered cyclic amines for drug discovery, has also incorporated the difluoromethoxy-phenyl group to build novel compound libraries with potential therapeutic applications. nih.gov These examples underscore the role of precursors like this compound in providing access to scaffolds that are then elaborated to generate molecular diversity.

Table 1: Examples of Difluoromethoxy-Phenyl Scaffolds in Library Synthesis
Scaffold/Compound ClassTherapeutic Target/ApplicationRole of Difluoromethoxy-Phenyl GroupReference
Fluorinated TriazolopyrazinesAntimalarial (Plasmodium falciparum)Key substituent at the C3 position based on SAR, crucial for potency. researchgate.net
Pyrazolo[4,3-d]azocine DerivativesGeneral Drug DiscoveryIncorporated into a complex scaffold to generate a library of novel urea (B33335) derivatives. nih.gov
Pyridine-based InhibitorsPhosphodiesterase 4D (PDE4D)Used as a key "clamp" fragment (P2) in a quantitative structure-activity relationship (QSAR) study to develop high-affinity inhibitors. researchgate.net
4-Phenyl-1,4-dihydropyridinesAntihypertensive/AntiarrhythmicIncorporated into the 4-phenyl position to create new derivatives with potential cardiovascular activity. acs.org

Strategies for Modulating Molecular Properties through the Introduction of Difluoromethoxy Groups

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles. nih.gov The difluoromethoxy (OCHF₂) group, in particular, has gained significant attention as it can act as a bioisostere for other functional groups like hydroxyl (OH), thiol (SH), or even methyl (CH₃), while conferring unique physicochemical properties. nih.govresearchgate.net It can modulate lipophilicity, metabolic stability, conformation, and hydrogen bonding capacity, making it a powerful tool in rational drug design. researchgate.netnih.gov The presence of two such groups in this compound makes it a highly valuable building block for leveraging these effects.

A defining characteristic of the difluoromethoxy group is its ability to act as a weak hydrogen bond (HB) donor. researchgate.net The highly electronegative fluorine atoms polarize the C-H bond, enabling the hydrogen to participate in hydrogen bonding interactions, a capability not typically associated with C-H bonds. This allows the OCHF₂ group to serve as a lipophilic surrogate for traditional HB donors like hydroxyl or thiol groups.

Studies have shown that the HB donor strength of the difluoromethoxy group is significant, though generally weaker than that of an OH or amide NH group. For instance, the calculated bonding energy for a dimer stabilized by a C-H···O interaction involving a CF₂H group was found to be -3.1 kcal/mol, which is comparable to the -3.5 kcal/mol for a conventional O-H···O hydrogen bond in a similar system. This unique property allows medicinal chemists to replace a metabolically labile hydroxyl group with a more stable difluoromethoxy group while retaining a degree of hydrogen bonding potential, which may be critical for target engagement. nih.govresearchgate.net

Table 2: Hydrogen Bonding Properties of the Difluoromethoxy Group Compared to Other Functional Groups
Functional GroupGeneral HB PropertyNotesReference
-OH (Hydroxyl)Strong HB Donor & AcceptorCan be a site of metabolic oxidation or conjugation.
-SH (Thiol)Moderate HB DonorCan act as a bioisostere for -OH but is susceptible to oxidation.
-OCHF₂ (Difluoromethoxy)Weak HB DonorConsidered a "lipophilic hydrogen bond donor." More metabolically stable than -OH.
-OCF₃ (Trifluoromethoxy)HB AcceptorLacks a hydrogen atom for donation; highly stable. nih.gov

A primary strategy in medicinal chemistry is to block or slow down metabolic pathways that lead to rapid drug clearance or the formation of toxic metabolites. bohrium.com Aromatic rings and methoxy (B1213986) groups are common sites for oxidative metabolism by cytochrome P450 (CYP) enzymes. researchgate.net The replacement of a hydrogen atom or a methoxy group with a difluoromethoxy group is a well-established tactic to enhance metabolic stability. researchgate.net

The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group highly resistant to oxidative cleavage. bohrium.com When used as a bioisostere for a methoxy group (-OCH₃), the -OCHF₂ group effectively prevents O-demethylation, a common metabolic pathway. researchgate.net Similarly, when replacing a hydroxyl group, it blocks sites of glucuronidation or sulfation. This increased stability can lead to improved pharmacokinetic properties, such as a longer half-life and greater oral bioavailability. researchgate.netbohrium.com The presence of two difluoromethoxy groups on this compound provides a robust scaffold that is inherently resistant to oxidative metabolism at the 2 and 4 positions of the phenyl ring. bohrium.com

The electronic and steric properties of substituents on a chiral molecule or a prochiral substrate can profoundly influence the stereochemical outcome of a reaction. The difluoromethoxy group, with its strong electron-withdrawing nature and specific steric profile, can play a significant role in stereoselective synthesis. nih.gov

In catalytic enantioselective reactions, high levels of stereocontrol are often achieved by exploiting subtle non-covalent interactions between the substrate and a chiral catalyst. Research on the enantioselective allylation of ketones has shown that electrostatic attraction between a halomethyl moiety on the substrate and the catalyst's ammonium (B1175870) group can be a key factor in attaining high enantioselectivity. nih.gov The polarized C-F bonds within the difluoromethoxy groups of this compound could similarly engage in specific electrostatic interactions with a chiral catalyst or reagent, directing the approach to the reactive benzylic alcohol center and thereby controlling the formation of a new stereocenter.

Furthermore, the presence of electron-withdrawing groups can influence the reactivity and selectivity of adjacent functional groups. In the synthesis of chiral amines, it was noted that electron-withdrawing substituents like a 4-difluoromethoxy group could affect the prevalence of side reactions, thereby impacting the efficiency and selectivity of the desired stereoselective transformation. While specific applications of this compound in stereoselective pathways are not extensively documented, the fundamental principles of asymmetric synthesis suggest its potential as a precursor for generating chiral molecules, where the difluoromethoxy groups would act as crucial stereocontrolling elements. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Environmentally Benign Synthetic Routes for Difluoromethoxylated Compounds

The synthesis of organofluorine compounds, particularly those containing the difluoromethoxy group, is an area of intense research. Historically, methods for introducing fluoroalkyl groups often involved harsh reagents and conditions. However, the future of organofluorine chemistry is shifting towards greener and more sustainable practices.

Recent advancements have focused on developing methods that are more efficient, selective, and environmentally responsible. Key strategies include direct and stepwise difluoromethylation, which have seen significant progress over the last decade. Novel protocols that avoid ozone-depleting reagents, such as those utilizing difluorocarbene precursors, are becoming increasingly important. A major focus is on transition-metal-catalyzed cross-coupling reactions, which have emerged as one of the most efficient strategies for creating C-CF₂H bonds.

Visible-light photoredox catalysis represents a particularly promising green approach, enabling the synthesis of difluoromethoxylated compounds under mild conditions. These methods often proceed via radical mechanisms, allowing for the functionalization of a wide range of substrates, including complex (hetero)arenes. Electrochemical fluorination is another emerging sustainable technique that reduces reagent toxicity and energy consumption by using an electric current to drive the reaction. Future research will likely concentrate on refining these catalytic systems, expanding their substrate scope, and improving their applicability to industrial-scale synthesis, making building blocks like [2,4-Bis(difluoromethoxy)phenyl]methanol more accessible.

Table 1: Comparison of Synthetic Approaches for Difluoromethoxylated Compounds

Approach Traditional Methods Emerging Green Methods
Reagents Often harsh and hazardous (e.g., some older fluorinating agents). Milder, non-ozone depleting reagents (e.g., novel difluorocarbene precursors), recyclable catalysts.
Conditions Often require high temperatures and pressures. Mild conditions, often at room temperature, using light or electricity as an energy source.
Key Methods Deoxyfluorination of aldehydes. Visible-light photoredox catalysis, electrochemical fluorination, transition-metal catalysis.
Waste Profile Can generate significant toxic waste. Reduced waste generation, higher atom economy.

| Selectivity | May have limitations in regioselectivity and functional group tolerance. | High selectivity and broad functional group tolerance. |

Exploration of this compound in Emerging Fields of Advanced Materials Chemistry

The introduction of fluorinated groups like difluoromethoxy can profoundly alter the electronic and physical properties of organic molecules, making them attractive for materials science. The OCF₂H group is particularly interesting as it can act as a lipophilic hydrogen bond donor and can alter its lipophilicity based on its chemical environment. These properties are highly desirable in the design of advanced materials.

Future research will likely explore the use of this compound as a monomer or precursor for novel polymers and functional materials. For instance, polymers containing fluorinated phenyl rings have shown promise as electrochromic materials, which can change color reversibly when a voltage is applied. Such materials are used in smart windows, displays, and auto-dimming mirrors. The two difluoromethoxy groups on the phenyl ring of this compound could be leveraged to fine-tune the HOMO/LUMO energy levels, optical contrast, and switching speeds of resulting polymers.

Furthermore, the low coefficient of friction and high thermal stability associated with fluorinated compounds suggest potential applications in specialty lubricants and non-flammable materials. The unique properties conferred by the bis(difluoromethoxy) substitution pattern could be harnessed to create new liquid crystals, dielectric materials, or hydrophobic coatings.

Table 2: Potential Material Applications for Difluoromethoxy-Containing Compounds

Application Area Key Properties Conferred by OCF₂H Groups Potential Role of this compound
Electrochromic Devices Tuning of HOMO/LUMO energy levels, enhanced stability, color modulation. Monomer for creating novel anodic polymers with tailored electrochromic performance.
Advanced Polymers Increased thermal stability, chemical resistance, low surface energy. Building block for high-performance fluoropolymers.
Liquid Crystals Modification of dielectric anisotropy and viscosity. Component to create new liquid crystal mixtures with specific properties.

| Specialty Coatings | Hydrophobicity, oleophobicity (oil-repellency). | Precursor for synthesizing agents for water- and oil-repellent surface treatments. |

Application of Machine Learning and AI in Predicting Reactivity and Designing Fluorinated Building Blocks

The complexity of chemical reactions, especially in organofluorine chemistry, presents a significant challenge for traditional trial-and-error experimentation. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate the discovery and synthesis of novel compounds. These computational approaches can analyze vast datasets of published chemical reactions to identify patterns of reactivity that are not obvious to human chemists.

In the context of fluorinated building blocks like this compound, AI can be applied in several ways. Machine learning models can predict the outcomes of complex fluorination reactions with high accuracy, suggesting optimal conditions and minimizing failed experiments. This is particularly valuable for designing efficient synthetic routes. Generative models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties, such as specific electronic characteristics or synthetic accessibility.

Future research will focus on creating more sophisticated AI models trained specifically on organofluorine chemistry data. This could involve developing algorithms to predict the reactivity of difluoromethoxy groups in different chemical environments or designing novel fluorinating reagents. AI could also be used to plan multi-step syntheses (retrosynthesis) for complex fluorinated targets, potentially identifying more efficient or greener pathways than those conceived by humans. The integration of AI with automated synthesis platforms (molecule machines) could ultimately enable the rapid, on-demand production of novel fluorinated compounds for research and development.

Table 3: Applications of AI/ML in Fluorinated Compound Research | AI/ML Application | Description | Relevance to Difluoromethoxylated Compounds | | :--- | :--- | :---

Q & A

Q. What are the optimal synthetic routes for [2,4-Bis(difluoromethoxy)phenyl]methanol, and how can researchers mitigate hazards during synthesis?

  • Methodological Answer : A two-step approach is commonly used: (1) difluoromethylation of a phenolic precursor (e.g., 2,4-dihydroxybenzyl alcohol) using reagents like sodium 2-chloro-2,2-difluoroacetate in DMF with cesium carbonate as a base . (2) Reduction of the intermediate carbonyl group (if applicable) using agents like NaBH4. Safety : Conduct a hazard analysis for reagents (e.g., DMF, lithium chloride) and monitor gas evolution during reactions. Use oil bubblers and ensure proper ventilation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>19</sup>F NMR is critical for confirming the presence and position of difluoromethoxy groups (δ ~ -80 to -85 ppm for CF2 groups) .
  • GC/MS : Use electron ionization (EI) at 70 eV for fragmentation patterns. Compare retention indices with related compounds (e.g., 2,4-dihydroxybenzophenone derivatives) .
  • HPLC-PDA : Employ a C18 column with methanol/water gradients to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation of fluorinated analogs?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational isomers. For example:
  • <sup>1</sup>H NMR Splitting : Use deuterated DMSO to resolve broad hydroxy peaks. Compare with methyl-protected analogs (e.g., methoxymethyl derivatives) .
  • Mass Spectrometry : Perform high-resolution MS (HRMS) to distinguish between isobaric species (e.g., [M+H]<sup>+</sup> vs. adducts). Cross-validate with computational models (DFT for expected fragmentation pathways) .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., hydrolysis to benzoic acid derivatives) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C for most aryl alcohols). Store at -20°C under argon to prevent oxidation .

Q. How do electronic effects of difluoromethoxy groups influence reactivity in downstream transformations?

  • Methodological Answer : The strong electron-withdrawing nature of -OCF2 groups alters reaction pathways:
  • Electrophilic Aromatic Substitution : Meta-directing effects dominate. Use nitration (HNO3/H2SO4) to introduce nitro groups at the 3-position .
  • Reductive Amination : Optimize catalyst loading (e.g., 5% Pd/C under H2) to avoid over-reduction of the benzyl alcohol moiety .

Key Notes

  • Safety : Prioritize hazard assessments for fluorinated reagents (e.g., gas evolution, toxicity) .
  • Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., 2,4-dihydroxybenzophenone) to resolve ambiguities .
  • Advanced Applications : Explore use as a chiral building block for fluorinated pharmaceuticals or agrochemicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.